molecular formula C14H13F2N3O2 B6457358 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine CAS No. 2549008-52-6

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine

カタログ番号: B6457358
CAS番号: 2549008-52-6
分子量: 293.27 g/mol
InChIキー: UNLKPUVOLQCRDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amine group. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a difluoromethyl group at position 6 and a methyl group at position 2. The benzodioxin subunit is a bicyclic ether system known for enhancing metabolic stability and bioavailability in drug candidates .

特性

IUPAC Name

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLKPUVOLQCRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula:

C12H12F2N4O2\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_4\text{O}_2

Its IUPAC name is 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine.

Antitumor Properties

Research indicates that compounds similar to 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .

In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .

The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.

Case Studies

Study Findings
In Vitro Study (Cell Lines)Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells.
In Vivo Study (SCID Mice)Demonstrated superior antitumor efficacy compared to standard treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .

Comparative Analysis with Similar Compounds

The biological activity of 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine can be contrasted with other difluoromethylated compounds:

Compound Biological Activity Unique Features
6-(Difluoromethyl)phenanthridineModerate antitumor activityDifferent core structure
Difluoromethylated quinonesVaries based on substitutionsKnown for redox activity

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine with structurally related compounds from the evidence, focusing on substituents, molecular properties, and biological activities.

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Key Findings
Target Compound Pyrimidine 6-(difluoromethyl), 2-methyl, benzodioxin Not reported in evidence Hypothetical: Potential kinase or enzyme inhibition Inference: Pyrimidine core may enhance nucleic acid targeting vs. sulfonamides. Difluoromethyl group likely improves metabolic stability.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Sulfonamide 4-methylphenylsulfonyl 305 Antibacterial, Lipoxygenase inhibition Inactive against S. aureus and P. aeruginosa; derivatives showed moderate lipoxygenase inhibition .
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Pyrrole-acetic acid Pyrrole, acetic acid Not reported Anti-inflammatory 2.5× more potent than ibuprofen in anti-inflammatory assays .
N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Chlorobenzenesulfonamide 4-chlorophenylsulfonyl, phenethyl Not reported Acetylcholinesterase inhibition IC50 = 26.25 µM (moderate activity vs. Alzheimer’s targets) .
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid derivative Benzodioxin-linked acetic acid Not reported Anti-inflammatory Comparable to ibuprofen in carrageenan-induced edema assays .

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound features a pyrimidine ring, which is distinct from sulfonamides , pyrroles , or coumarins in other analogs. Pyrimidines are often associated with nucleic acid synthesis interference or kinase inhibition, suggesting divergent mechanistic pathways compared to sulfonamide-based enzyme inhibitors.

Substituent Effects: The difluoromethyl group at position 6 may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methyl or chlorophenyl groups in sulfonamides ). aureus and P. aeruginosa .

Biological Activity Trends :

  • Anti-inflammatory activity is prominent in benzodioxin-linked acetic acids and pyrrole derivatives , but the target pyrimidine’s activity remains speculative.
  • Enzyme inhibition (e.g., lipoxygenase , acetylcholinesterase ) is common in sulfonamide derivatives, whereas pyrimidines may target kinases or growth factor receptors.

Research Findings and Limitations

  • Synthetic Feasibility : Benzodioxin-amine intermediates (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) are readily synthesized via reactions with sulfonyl chlorides or alkyl halides under basic conditions . The target compound could follow similar coupling strategies with a pyrimidine chloride.
  • Bioactivity Gaps: No direct evidence exists for the target compound’s antibacterial or anti-inflammatory properties. Structural analogs suggest that electron-withdrawing groups (e.g., difluoromethyl) may improve target binding but require empirical validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。